Cas no 1806330-04-0 (3',6'-Dimethoxy-2'-iodoacetophenone)

3',6'-Dimethoxy-2'-iodoacetophenone Chemical and Physical Properties
Names and Identifiers
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- 3',6'-Dimethoxy-2'-iodoacetophenone
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- Inchi: 1S/C10H11IO3/c1-6(12)9-7(13-2)4-5-8(14-3)10(9)11/h4-5H,1-3H3
- InChI Key: ODEQIGSQVVFMHL-UHFFFAOYSA-N
- SMILES: IC1=C(C=CC(=C1C(C)=O)OC)OC
Computed Properties
- Exact Mass: 305.97529 g/mol
- Monoisotopic Mass: 305.97529 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 306.10
- XLogP3: 2.2
- Topological Polar Surface Area: 35.5
3',6'-Dimethoxy-2'-iodoacetophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013034308-1g |
3',6'-Dimethoxy-2'-iodoacetophenone |
1806330-04-0 | 97% | 1g |
1,519.80 USD | 2021-06-22 | |
Alichem | A013034308-500mg |
3',6'-Dimethoxy-2'-iodoacetophenone |
1806330-04-0 | 97% | 500mg |
839.45 USD | 2021-06-22 | |
Alichem | A013034308-250mg |
3',6'-Dimethoxy-2'-iodoacetophenone |
1806330-04-0 | 97% | 250mg |
480.00 USD | 2021-06-22 |
3',6'-Dimethoxy-2'-iodoacetophenone Related Literature
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
Additional information on 3',6'-Dimethoxy-2'-iodoacetophenone
3',6'-Dimethoxy-2'-iodoacetophenone: A Comprehensive Overview
3',6'-Dimethoxy-2'-iodoacetophenone, also known by its CAS number 1806330-04-0, is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of acetophenones, which are aromatic ketones with a phenyl group attached to a carbonyl group. The presence of methoxy groups at the 3' and 6' positions, along with an iodine atom at the 2' position, imparts unique chemical properties that make it valuable in various research and industrial contexts.
The structure of 3',6'-Dimethoxy-2'-iodoacetophenone is characterized by its phenyl ring substituted with methoxy groups and an iodine atom. The methoxy groups at positions 3' and 6' provide steric hindrance and electronic effects that influence the compound's reactivity. The iodine atom at position 2' introduces a halogen substituent, which can participate in various chemical reactions, such as nucleophilic aromatic substitution or coupling reactions. This combination of functional groups makes the compound a versatile building block in organic synthesis.
Recent studies have highlighted the potential of 3',6'-Dimethoxy-2'-iodoacetophenone in drug discovery. Researchers have explored its role as a precursor for bioactive molecules, particularly in the development of anti-cancer agents. The compound's ability to undergo metal-catalyzed cross-coupling reactions has been leveraged to synthesize complex molecular frameworks with potential therapeutic applications. For instance, its use in Suzuki-Miyaura coupling reactions has enabled the creation of biologically active compounds with improved pharmacokinetic profiles.
In addition to its role in pharmaceuticals, 3',6'-Dimethoxy-2'-iodoacetophenone has found applications in agrochemicals. Its ability to act as an intermediate in the synthesis of pesticides and herbicides has been documented in several recent studies. The compound's unique reactivity allows for the formation of stable agrochemical formulations that are effective against a wide range of pests and weeds.
The synthesis of 3',6'-Dimethoxy-2'-iodoacetophenone typically involves multi-step organic reactions. A common approach includes the iodination of acetophenone derivatives followed by methylation at specific positions on the phenyl ring. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, leading to higher yields and purer products.
3',6'-Dimethoxy-2'-iodoacetophenone's stability under various reaction conditions has been extensively studied. Its resistance to oxidation and hydrolysis makes it suitable for use in harsh chemical environments. However, care must be taken during storage to avoid exposure to light and moisture, which can degrade the compound over time.
In conclusion, 3',6'-Dimethoxy-2'-iodoacetophenone, CAS number 1806330-04-0, is a versatile compound with wide-ranging applications in organic synthesis, pharmaceuticals, and agrochemicals. Its unique structure and reactivity continue to make it a valuable tool for researchers and industry professionals alike.
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